![molecular formula C17H13N3O4 B11945463 2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide CAS No. 881664-92-2](/img/structure/B11945463.png)
2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a complex organic compound with the molecular formula C17H13N3O4. This compound is known for its unique structure, which includes both quinoline and benzohydrazide moieties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. It may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dihydroxyquinoline: Exhibits similar biological activities.
Uniqueness
2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is unique due to its dual functionality, combining the properties of both quinoline and benzohydrazide moieties. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications in scientific research .
Biological Activity
2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H13N3O4, with a molecular weight of 323.30 g/mol. The structure features a hydrazone linkage and incorporates both hydroxy and quinoline moieties, which are known to contribute to various biological activities.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
-
Anticancer Activity :
- Several studies have shown that derivatives with similar structures can induce apoptosis in cancer cells. For instance, the compound has been tested against human cancer cell lines such as HepG2 and LN-229 with notable results.
- The mode of action includes the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This was confirmed through various assays including Annexin V staining and caspase activation studies .
-
Antimicrobial Activity :
- The compound has demonstrated antibacterial activity against Gram-positive bacteria, including MRSA strains. In vitro assays indicated minimal inhibitory concentrations (MICs) as low as 3.91 µg/mL for certain derivatives .
- The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
Anticancer Studies
A comparative analysis of various studies highlights the effectiveness of this compound against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 0.77 | Apoptosis via ROS generation |
LN-229 | 0.77 | Cell cycle arrest at G2/M phase |
A549 | 1.53 | Induction of apoptosis |
Antimicrobial Studies
The antimicrobial properties were evaluated against several pathogens:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 3.91 | Strong inhibition |
Escherichia coli | >50 | Moderate inhibition |
Case Studies
In a notable study involving the evaluation of hydrazone derivatives including this compound, researchers synthesized multiple compounds and assessed their biological activities. The study concluded that compounds with specific substituents exhibited enhanced anticancer properties while maintaining low toxicity profiles in vivo .
Properties
CAS No. |
881664-92-2 |
---|---|
Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H13N3O4/c21-12-5-6-13(15(22)8-12)17(24)20-18-9-11-7-10-3-1-2-4-14(10)19-16(11)23/h1-9,21-22H,(H,19,23)(H,20,24)/b18-9+ |
InChI Key |
DLEXKNXGUZYAFL-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.